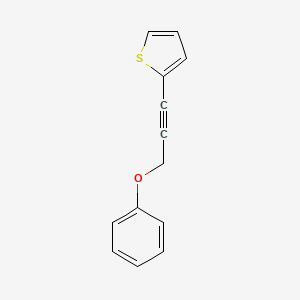
2-(3-Phenoxyprop-1-yn-1-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenoxyprop-1-yn-1-yl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
準備方法
The synthesis of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be achieved through various synthetic routes. One common method involves the cyclization of functionalized alkynes. For instance, the reaction of 3-phenoxyprop-1-yne with thiophene in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .
化学反応の分析
2-(3-Phenoxyprop-1-yn-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Thiophene derivatives can undergo substitution reactions, such as nucleophilic substitution, to form various substituted thiophenes.
Common reagents used in these reactions include sulfuric acid, trifluoroacetic acid, and phosphorus pentasulfide . Major products formed from these reactions include thiophene oxides and substituted thiophenes .
科学的研究の応用
2-(3-Phenoxyprop-1-yn-1-yl)thiophene has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Phenoxyprop-1-yn-1-yl)thiophene involves its interaction with molecular targets such as enzymes and receptors. Thiophene derivatives can modulate the activity of these targets, leading to various biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
類似化合物との比較
2-(3-Phenoxyprop-1-yn-1-yl)thiophene can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .
特性
CAS番号 |
918866-65-6 |
|---|---|
分子式 |
C13H10OS |
分子量 |
214.28 g/mol |
IUPAC名 |
2-(3-phenoxyprop-1-ynyl)thiophene |
InChI |
InChI=1S/C13H10OS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11H,10H2 |
InChIキー |
NKVLZCOKODPKKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC#CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
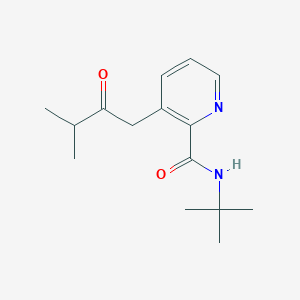

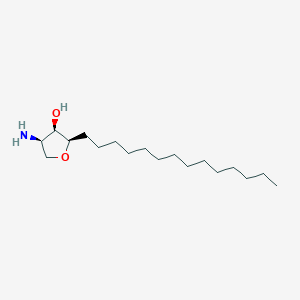

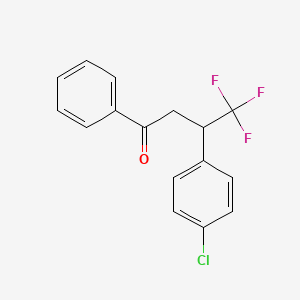
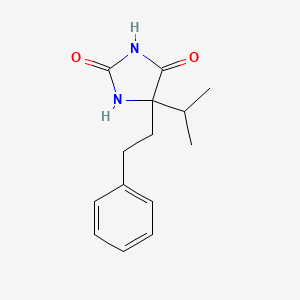

![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)
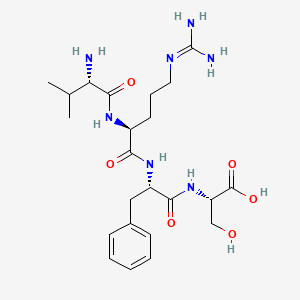

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
